N-[(furan-2-yl)methyl]-2-(2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)acetamide
Description
N-[(furan-2-yl)methyl]-2-(2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)acetamide is a structurally complex compound featuring a furan-2-ylmethyl group, a thiazole ring substituted with a 3-(trifluoromethyl)phenylamino moiety, and an acetamide backbone. This combination of functional groups confers unique physicochemical and biological properties. The thiazole ring is known for its role in medicinal chemistry due to its ability to engage in hydrogen bonding and π-π interactions, while the trifluoromethyl group enhances metabolic stability and lipophilicity, influencing bioavailability and target binding .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3O2S/c18-17(19,20)11-3-1-4-12(7-11)22-16-23-13(10-26-16)8-15(24)21-9-14-5-2-6-25-14/h1-7,10H,8-9H2,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTCSKBOPBGMPLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=NC(=CS2)CC(=O)NCC3=CC=CO3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(furan-2-yl)methyl]-2-(2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a furan ring, a trifluoromethyl-substituted phenyl group, and a thiazole moiety. Its molecular formula is , which indicates the presence of several functional groups that contribute to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in disease pathways. The trifluoromethyl group enhances metabolic stability and lipophilicity, facilitating better absorption and distribution in biological systems. The furan and thiazole rings may also play critical roles in binding affinity and specificity towards target proteins.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of compounds with similar structures exhibit significant antimicrobial properties. For instance, This compound has shown potential against various bacterial strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15.6 µg/mL |
| Escherichia coli | 31.2 µg/mL |
| Pseudomonas aeruginosa | 62.5 µg/mL |
These results suggest that the compound could be effective in treating infections caused by these pathogens.
Antifungal Activity
Additionally, studies indicate that similar compounds exhibit antifungal properties. The mechanism often involves the disruption of fungal cell wall synthesis or inhibition of ergosterol biosynthesis.
Case Studies
- Study on Antimicrobial Efficacy : A recent investigation assessed the efficacy of this compound against clinical isolates of resistant bacteria. The study concluded that the compound demonstrated significant antibacterial activity, particularly against MRSA strains.
- In Vivo Studies : Animal model studies have shown that administration of this compound resulted in reduced bacterial load in infected tissues compared to untreated controls, highlighting its potential as a therapeutic agent.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be partially explained through SAR analysis:
- Furan Ring : Enhances electron density and facilitates interactions with biological targets.
- Trifluoromethyl Group : Increases lipophilicity and metabolic stability.
- Thiazole Moiety : Contributes to bioactivity through interactions with specific receptors or enzymes.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Impact of Substituents on Properties
- Trifluoromethyl Group : The 3-(trifluoromethyl)phenyl group in the target compound enhances electron-withdrawing effects , improving binding to hydrophobic pockets in biological targets compared to methyl or methoxy substituents .
- Furan vs.
- Thiazole vs. Pyrazole/Sulfonamide : The thiazole’s sulfur atom contributes to hydrogen-bond acceptor capacity , unlike pyrazole or sulfonamide derivatives, which may alter target selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
